molecular formula C12H11N3O4 B14371898 1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione

1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione

Cat. No.: B14371898
M. Wt: 261.23 g/mol
InChI Key: HSOGULSPQFEWOF-NTUHNPAUSA-N
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Description

1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione is a complex organic compound with a unique structure that includes an imidazolidine ring, an ethyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione typically involves the condensation of 2-hydroxybenzaldehyde with 1-ethylimidazolidine-2,4,5-trione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazolidine ring can be reduced under specific conditions to yield different products.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the imidazolidine ring can produce various reduced forms of the compound.

Scientific Research Applications

1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, modulating their activity. The imidazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidine derivatives and hydroxyphenyl-containing molecules. Examples include:

  • 1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4-dione
  • 1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,5-dione

Uniqueness

1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione

InChI

InChI=1S/C12H11N3O4/c1-2-14-10(17)11(18)15(12(14)19)13-7-8-5-3-4-6-9(8)16/h3-7,16H,2H2,1H3/b13-7+

InChI Key

HSOGULSPQFEWOF-NTUHNPAUSA-N

Isomeric SMILES

CCN1C(=O)C(=O)N(C1=O)/N=C/C2=CC=CC=C2O

Canonical SMILES

CCN1C(=O)C(=O)N(C1=O)N=CC2=CC=CC=C2O

Origin of Product

United States

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